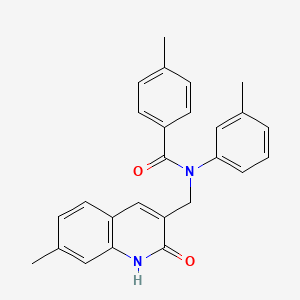
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide involves its ability to inhibit the activity of protein kinase CK2 and prevent the formation of amyloid-beta plaques. Protein kinase CK2 is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide leads to the suppression of cancer cell growth and the protection of neurons from oxidative stress-induced cell death. Inhibition of amyloid-beta plaque formation by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide prevents the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of protein kinase CK2 activity, prevention of amyloid-beta plaque formation, suppression of cancer cell growth, and protection of neurons from oxidative stress-induced cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has also been shown to have low toxicity and high selectivity towards its target proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments include its high selectivity towards its target proteins, low toxicity, and potential therapeutic applications in various diseases. The limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, including:
1. Further studies to determine the long-term safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in various diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide.
3. Investigation of the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
4. Development of new formulations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide to improve its solubility and bioavailability.
5. Investigation of the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in other cellular processes and diseases.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of protein kinase CK2 activity and prevention of amyloid-beta plaque formation. While N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has several advantages in lab experiments, further studies are needed to determine its long-term safety and efficacy. There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, which may lead to the development of new treatments for cancer, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde and 4-methyl-N-(m-tolyl)benzamide in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has shown promising results as a potent inhibitor of the protein kinase CK2, which is overexpressed in many cancer types. In Alzheimer's disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-10-20(11-8-17)26(30)28(23-6-4-5-18(2)13-23)16-22-15-21-12-9-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGJGACYCYUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

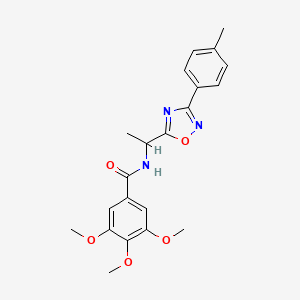
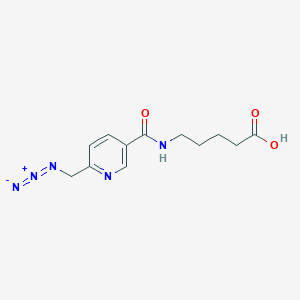
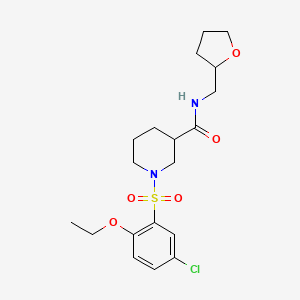
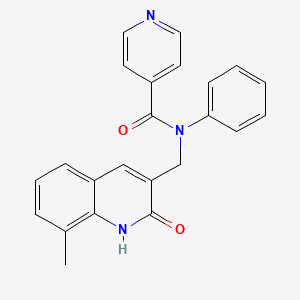


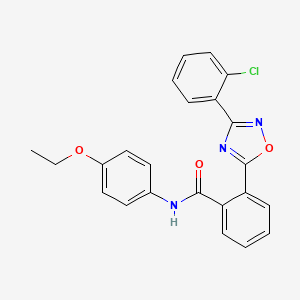
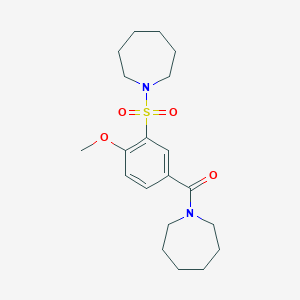

![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7689945.png)

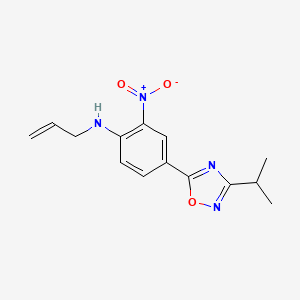
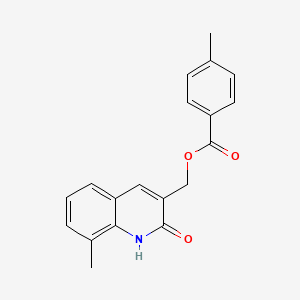
![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)